1-Cyclobutylpyrrolidin-3-ol
Overview
Description
1-Cyclobutylpyrrolidin-3-ol is a chemical compound with the molecular formula C_8H_15NO It is a cyclobutyl derivative of pyrrolidin-3-ol, featuring a cyclobutyl group attached to the nitrogen atom of the pyrrolidin-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpyrrolidin-3-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1-cyclobutyl-3-aminopropanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclobutylpyrrolidin-3-one, Cyclobutylpyrrolidin-3-carboxylic acid
Reduction: Cyclobutylpyrrolidin-3-amine
Substitution: Alkylated derivatives of this compound
Scientific Research Applications
1-Cyclobutylpyrrolidin-3-ol has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclobutylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific research application.
Comparison with Similar Compounds
1-Cyclobutylpyrrolidin-3-ol is structurally similar to other cyclobutyl derivatives and pyrrolidinol compounds. Some similar compounds include:
Cyclobutylpiperidin-3-ol
1-Cyclobutyl-3-aminopropanol
Cyclobutylmorpholine
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its cyclobutyl group provides rigidity and distinct reactivity patterns, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-cyclobutylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-5-9(6-8)7-2-1-3-7/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQOZXJQCAIXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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